

Elucidation of the Absolute Configuration of Tanzawaic Acid E: A Technical Guide

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Compound of Interest

Compound Name: *Tanzawaic acid E*

Cat. No.: B15593075

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This technical guide provides an in-depth analysis of the methodologies and data utilized in the determination of the absolute configuration of **Tanzawaic acid E**, a polyketide natural product. The elucidation of the precise three-dimensional atomic arrangement is a critical step in the characterization of natural products, underpinning structure-activity relationship (SAR) studies and enabling further drug development efforts. The determination for **Tanzawaic acid E** was achieved through a combination of spectroscopic and crystallographic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Spectroscopic Data Analysis

The foundational step in the structural elucidation of **Tanzawaic acid E** involved comprehensive analysis of its spectroscopic data. 1D and 2D NMR experiments were pivotal in establishing the planar structure and relative stereochemistry of the molecule.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Tanzawaic acid E**

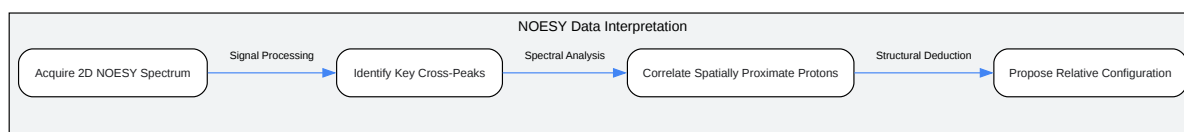
Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, mult., J in Hz)
1	171.2	-
2	122.1	5.83 (d, 15.2)
3	145.9	7.28 (dd, 15.2, 11.0)
4	128.5	6.45 (dd, 15.2, 11.0)
5	144.8	6.09 (d, 15.2)
6	40.2	2.45 (m)
7	34.5	1.85 (m), 1.20 (m)
8	36.1	1.65 (m)
9	49.8	1.40 (m)
10	38.5	1.95 (m)
11	42.1	1.60 (m), 1.15 (m)
12	27.8	1.75 (m)
13	73.1	3.80 (br s)
14	126.2	5.40 (br s)
15	138.9	-
16	21.3	1.70 (s)
17	23.1	0.95 (d, 6.8)
18	16.5	0.85 (d, 6.8)

Note: NMR data were obtained in CDCl₃. Chemical shifts are reported in ppm.

Determination of Relative Stereochemistry via NOESY

The relative configuration of the stereogenic centers in **Tanzawaic acid E** was established through Nuclear Overhauser Effect Spectroscopy (NOESY). Key NOESY correlations reveal the spatial proximity of protons, allowing for the deduction of their relative orientations. The relative configuration of **Tanzawaic acid E** was determined by analysis of NOESY data, which showed correlations consistent with that of other members of the tanzawaic acid family whose relative stereochemistry has been extensively studied[1].

Below is a logical diagram illustrating the workflow for determining the relative stereochemistry using NOESY data.



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Workflow for Relative Stereochemistry Determination.

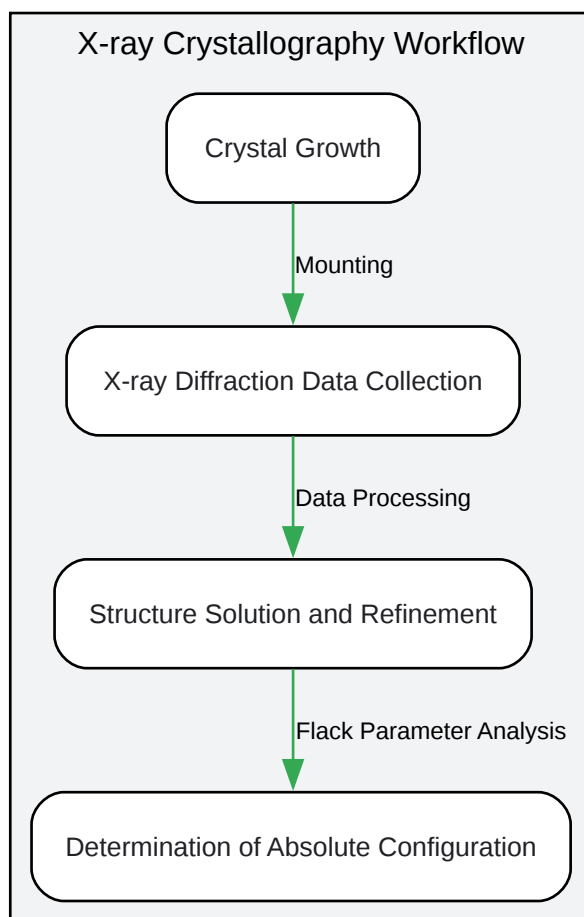
Absolute Configuration by Single-Crystal X-ray Diffraction

The definitive determination of the absolute configuration of **Tanzawaic acid E** was accomplished through single-crystal X-ray diffraction analysis.[2][3] This powerful technique provides the precise three-dimensional coordinates of each atom in the crystal lattice, unequivocally establishing the absolute stereochemistry.

Table 2: Crystallographic Data for **Tanzawaic Acid E**[3]

Parameter	Value
CCDC Number	962066
Empirical Formula	C ₁₈ H ₂₆ O ₃
Formula Weight	290.40 g/mol
Crystal System	Orthorhombic
Space Group	P 2 ₁ 2 ₁ 2 ₁
a (Å)	8.8767(4)
b (Å)	12.3684(7)
c (Å)	14.9989(8)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1644.3(2)
Z	4
Calculated Density (Mg/m ³)	1.172
Absorption Coefficient (mm ⁻¹)	0.61
F(000)	632

The logical process for determining the absolute configuration from X-ray diffraction data is outlined below.



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